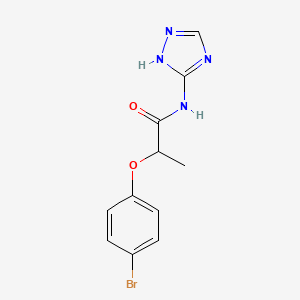

2-(4-Bromophenoxy)-N-(1h-1,2,4-triazol-3-yl)propanamide

Description

2-(4-Bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a triazole-containing propanamide derivative characterized by a 4-bromophenoxy group attached to the propanamide backbone. The compound is listed under CAS 701258-05-1 and is commercially available through specialized suppliers . Its structure combines a brominated aromatic ether with a 1,2,4-triazole moiety, a combination that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCSERUSKLYUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N-(1h-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 4-bromophenol with 1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-(1h-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include reduced triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties:

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. The presence of the bromophenoxy group may enhance the bioactivity against fungal pathogens by disrupting their cell membrane integrity .

- Anticancer Properties : Studies have suggested that compounds with triazole moieties can inhibit tumor growth. The specific interactions of 2-(4-Bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide with cancer cell lines are under investigation to determine its efficacy as an anticancer agent.

- Enzyme Inhibition : This compound may serve as an inhibitor for certain enzymes involved in disease pathways, providing a basis for developing new therapeutic agents targeting specific diseases .

Agricultural Applications

The compound's properties also extend into agricultural sciences:

- Pesticide Development : The bromophenoxy group is known for its herbicidal activity. Research is being conducted to explore its effectiveness as a pesticide, particularly against resistant weed species .

- Plant Growth Regulation : Triazole compounds have been used as plant growth regulators. The potential application of this compound in modulating plant growth and development is being explored in various studies .

Material Science Applications

In material science, the unique structural characteristics of this compound open avenues for innovative applications:

- Polymer Chemistry : The compound can be utilized in the synthesis of new polymers with enhanced thermal stability and mechanical properties due to the incorporation of the triazole ring into polymer matrices.

- Nanomaterials : Research is ongoing into the use of this compound in creating nanomaterials with specific electronic or optical properties, which could be beneficial in various technological applications .

Case Studies and Research Findings

Several studies have been conducted to investigate the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N-(1h-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-bromophenoxy group distinguishes it from analogs with thioether linkages (e.g., Z1262422554) or sulfanyl groups (). Bromine’s electron-withdrawing nature may enhance lipophilicity and stability compared to chloro or methoxy substituents .

Key Observations :

- Lower yields (e.g., 37% for Z1262422554) suggest challenges in triazole functionalization, whereas 1,2,3-triazoles achieve higher yields due to click chemistry efficiency .

Key Observations :

- NLO Potential: Triazole-thio derivatives () exhibit strong NLO responses due to conjugated π-systems and electron-withdrawing groups (e.g., nitro, trifluoromethyl). The target’s bromophenoxy group may similarly enhance polarizability .

- Antimicrobial Activity : Triazole-propanamides with thioxo groups () show potency against microbial strains, suggesting that the target’s triazole moiety could be optimized for similar applications .

Physicochemical Properties

Biological Activity

The compound 2-(4-Bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article presents an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-bromophenol with a suitable triazole derivative in the presence of coupling agents. The resulting compound features a bromophenyl moiety linked to a triazole ring through a propanamide group. Its molecular structure can be characterized by various spectroscopic techniques such as NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN4O |

| Molecular Weight | 296.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Anticancer Properties

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of triazole derivatives against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values ranging from 0.12 to 2.78 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds in this class may interact with targets such as PARP (Poly ADP-ribose polymerase), leading to increased apoptosis in cancer cells .

Table 2: Biological Activity Summary

| Activity | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 | |

| Anticancer | A549 | 0.65 | |

| PARP Inhibition | Various | 2.51 |

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer properties. Research indicates that this compound may also possess antifungal and antibacterial activities due to its ability to disrupt cellular processes in pathogens.

Case Study: Antifungal Activity

In vitro studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism is thought to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide and its analogs?

- Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, condensation, or thiol-ene coupling. For example, triazole derivatives are often synthesized by refluxing hydrazides with substituted aldehydes or ketones in ethanol/DMSO under acidic catalysis, followed by purification via crystallization or column chromatography . Key steps include optimizing reaction time (e.g., 4–18 hours) and solvent systems (e.g., DMSO for polar intermediates).

Q. How is the structural characterization of this compound validated in academic studies?

- Methodology : X-ray crystallography (single-crystal analysis) and NMR spectroscopy (¹H/¹³C) are primary tools. For instance, single-crystal X-ray studies confirm bond lengths (mean C–C = 0.004 Å) and molecular packing . NMR spectra (e.g., δ 7.2–8.1 ppm for aromatic protons) and HR-ESI-MS (e.g., m/z 338.2 [M + H]⁺) are used to verify purity and structural integrity .

Q. What in vitro or in vivo biological assays are used to evaluate its bioactivity?

- Methodology : Antiproliferative or enzyme inhibition assays (e.g., SIRT2 inhibition) are conducted using dose-response curves (IC₅₀ values). Rodent models assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver/kidney histopathology) . Serum biomarkers (ALT, AST, creatinine) are quantified to evaluate hepatotoxicity and nephrotoxicity .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the nonlinear optical (NLO) properties of this compound?

- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level are used to determine hyperpolarizability (β) and dipole moment. These predict NLO responses by analyzing electron density distribution and charge transfer between the bromophenoxy and triazole moieties . Experimental validation includes UV-Vis spectroscopy and Kurtz-Perry powder tests for second-harmonic generation (SHG) efficiency .

Q. What structural modifications enhance its inhibitory potency against targets like SIRT2 or HDACs?

- Methodology : Linker and tail group modifications (e.g., substituting phenoxy groups with isopropyl or fluorophenyl) improve binding affinity. SAR studies reveal that bulkier substituents at the triazole’s 4-position enhance SIRT2 inhibition (e.g., IC₅₀ reduced from 12 µM to 3.5 µM with isopropyl groups) . Molecular docking (e.g., Glide SP mode) identifies key interactions with catalytic residues .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

- Methodology : Dose-dependent assays and off-target profiling (e.g., kinase panels) distinguish specific inhibition from general cytotoxicity. For example, a compound showing hepatotoxicity at LD₅₀ = 160 mg/kg but no HDAC inhibition may require re-optimization of the triazole’s substituents to reduce metabolic instability .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) identify degradation pathways. Encapsulation in liposomes or PEGylation increases half-life by shielding hydrolytically labile groups (e.g., the propanamide linker) .

Data Contradiction Analysis

Q. Why do similar triazole derivatives exhibit divergent NLO properties despite identical core structures?

- Analysis : Minor substituent changes (e.g., nitro vs. chloro groups) alter electron-withdrawing/donating effects, impacting polarizability. For example, 3-nitrophenyl derivatives show higher β values (1,250 × 10⁻³⁰ esu) than chlorophenyl analogs (980 × 10⁻³⁰ esu) due to enhanced charge transfer .

Q. What explains variability in synthetic yields (e.g., 37% vs. 65%) for analogous compounds?

- Analysis : Steric hindrance from substituents (e.g., isopropyl groups) and solvent polarity influence reaction efficiency. Lower yields (37%) in bulky derivatives arise from slower nucleophilic attack during condensation steps .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time and improve yields .

- Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions .

- Bioactivity Testing : Use organ-on-chip models to minimize animal testing while assessing tissue-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.